molecular formula C16H32N4O2S2+2 B137072 Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide CAS No. 145707-16-0

Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide

Cat. No. B137072
CAS RN: 145707-16-0
M. Wt: 630.4 g/mol
InChI Key: GZTBUOYDBNSQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide (also known as MitoTEMPO) is a small molecule that has been extensively studied for its potential applications in various fields of scientific research. It is a redox-active compound that has been shown to possess antioxidant properties, and has been used in a variety of studies to investigate the role of oxidative stress in various biological systems.

Scientific Research Applications

MitoTEMPO has been extensively studied for its potential applications in a variety of fields of scientific research. It has been shown to possess antioxidant properties, and has been used in studies investigating the role of oxidative stress in various biological systems. It has also been used as a tool to investigate mitochondrial dysfunction in diseases such as Parkinson's disease and Alzheimer's disease. Additionally, MitoTEMPO has been used in studies investigating the role of oxidative stress in cancer, diabetes, and cardiovascular disease.

Mechanism of Action

MitoTEMPO acts as an antioxidant by scavenging reactive oxygen species (ROS) and preventing their damaging effects on cells. It has been shown to specifically target the mitochondria, where it can prevent mitochondrial dysfunction and reduce oxidative stress. MitoTEMPO has also been shown to inhibit the production of ROS by the mitochondria, which can further reduce oxidative stress.
Biochemical and Physiological Effects:
MitoTEMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage to proteins, lipids, and DNA. It has also been shown to improve mitochondrial function and reduce inflammation. Additionally, MitoTEMPO has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MitoTEMPO in lab experiments is its specificity for the mitochondria, which allows for targeted investigation of mitochondrial function and oxidative stress. Additionally, MitoTEMPO is a small molecule that can easily penetrate cell membranes, making it a useful tool for investigating intracellular ROS production. However, one limitation of using MitoTEMPO is that it can potentially interfere with other cellular processes, and its effects may not be specific to oxidative stress.

Future Directions

There are numerous future directions for research on MitoTEMPO. One area of interest is the potential use of MitoTEMPO as a therapeutic agent for diseases such as Parkinson's disease and Alzheimer's disease, where mitochondrial dysfunction and oxidative stress are thought to play a role. Additionally, there is interest in investigating the potential use of MitoTEMPO in cancer therapy, as it has been shown to reduce oxidative stress and inhibit cancer cell growth. Finally, there is potential for the development of new derivatives of MitoTEMPO with improved specificity and potency for use in scientific research.

Synthesis Methods

The synthesis of MitoTEMPO involves the reaction of 4-acetylpiperazine with N,N-dimethyldithiocarbamate, followed by the oxidation of the resulting dithiocarbamate with iodine. The final product is obtained as a diiodide salt, which is a red crystalline solid.

properties

CAS RN

145707-16-0

Product Name

Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide

Molecular Formula

C16H32N4O2S2+2

Molecular Weight

630.4 g/mol

IUPAC Name

1-(4,4-dimethylpiperazin-4-ium-1-yl)-2-[[2-(4,4-dimethylpiperazin-4-ium-1-yl)-2-oxoethyl]disulfanyl]ethanone;diiodide

InChI

InChI=1S/C16H32N4O2S2.2HI/c1-19(2)9-5-17(6-10-19)15(21)13-23-24-14-16(22)18-7-11-20(3,4)12-8-18;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

GZTBUOYDBNSQIK-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C(=O)CSSCC(=O)N2CC[N+](CC2)(C)C)C.[I-].[I-]

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)CSSCC(=O)N2CC[N+](CC2)(C)C)C.[I-].[I-]

synonyms

dithiobis(N,N-dimethyl-4-acetylpiperazinium)
dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide
DT-DMAP

Origin of Product

United States

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